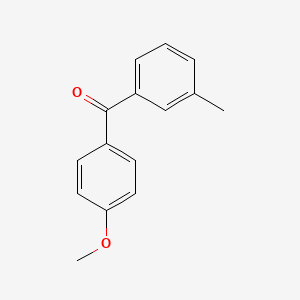

4-Methoxy-3'-methylbenzophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-3’-methylbenzophenone can be synthesized using the Friedel-Crafts acylation reaction. A typical procedure involves the reaction of 2-methylanisole with 4-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in carbon disulfide at room temperature . The reaction mixture is then poured into a mixture of ice and aqueous hydrochloric acid, and the resulting oil is extracted with benzene to yield the product .

Industrial Production Methods

Industrial production methods for 4-Methoxy-3’-methylbenzophenone typically involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

4-Methoxy-3'-methylbenzophenone, with the molecular formula C15H14O2 and CAS number 53039-63-7, is a compound belonging to the benzophenone family. This compound is notable for its diverse applications in various fields, particularly in scientific research, cosmetics, and pharmaceuticals. Its unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

UV Absorption and Photoprotection

This compound is primarily recognized for its ability to absorb ultraviolet (UV) radiation. This property is crucial in developing sunscreens and other UV-protective formulations. The compound effectively absorbs both UVB and UVA rays, converting harmful radiation into less damaging heat through non-radiative decay. This mechanism protects skin cells from oxidative stress and potential DNA damage caused by UV exposure.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to neutralize free radicals, thereby reducing oxidative stress in biological systems. In vitro studies have demonstrated its ability to scavenge radicals effectively, which is vital for preventing cellular damage associated with chronic diseases.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various pathogens. It has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in cosmetic formulations and pharmaceuticals aimed at preventing microbial growth.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), positioning it as a candidate for developing anti-inflammatory drugs.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzophenone-3 | Moderate | High | Moderate |

| Benzophenone-4 | Low | Moderate | Low |

This comparison highlights the superior biological activities of this compound, particularly in antioxidant and anti-inflammatory contexts.

Sunscreen Formulations

A study evaluated the efficacy of this compound in sunscreen formulations. Results indicated that products containing this compound provided enhanced protection against UV radiation, significantly reducing skin erythema compared to formulations lacking this ingredient.

Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The compound exhibited notable inhibitory effects at concentrations as low as 0.1%, indicating its potential utility in preserving cosmetic products and pharmaceuticals from microbial contamination.

Anti-inflammatory Research

Experimental models have demonstrated that this compound can significantly reduce inflammation markers in vitro. A study focusing on its effects on human dermal fibroblasts revealed a decrease in pro-inflammatory cytokine production when treated with this compound, supporting its application in anti-inflammatory therapies.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3’-methylbenzophenone involves its ability to absorb UV radiation, thereby preventing the radiation from penetrating the skin and causing damage. The compound absorbs UVB and UVA rays, converting the energy into less harmful heat through a process of non-radiative decay. This property makes it an effective ingredient in sunscreens and other UV-protective products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxybenzophenone

- 4-Methylbenzophenone

- 2-Hydroxy-4-methoxybenzophenone

Comparison

4-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct UV-absorbing properties. Compared to 4-Hydroxybenzophenone and 4-Methylbenzophenone, it has a higher efficacy in absorbing UV radiation, making it more suitable for use in sunscreens. Additionally, its methoxy group enhances its solubility in organic solvents, facilitating its incorporation into various formulations.

Biologische Aktivität

4-Methoxy-3'-methylbenzophenone (CAS No. 53039-63-7) is an organic compound belonging to the benzophenone family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Chemical Structure

The molecular formula of this compound is . Its structure consists of two aromatic rings connected by a carbonyl group, with a methoxy group (-OCH₃) and a methyl group (-CH₃) as substituents on the benzene rings. The non-planar conformation of the molecule, where the planes of the benzene rings intersect at an angle of approximately 59.8 degrees, influences its reactivity and interaction with biological targets .

Antioxidant Properties

This compound has been studied for its antioxidant properties , which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.

Research Findings:

- In vitro studies have demonstrated that this compound exhibits significant radical scavenging activity, effectively reducing oxidative damage in various cell types .

- The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in its structure, which stabilizes free radicals.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and type of microorganism tested.

Case Studies:

- A study indicated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Further investigations revealed that it could be utilized in formulations aimed at preventing microbial growth in cosmetic products and pharmaceuticals.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial properties, this compound has been investigated for anti-inflammatory effects .

Research Insights:

- Experimental models have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .

- This activity positions it as a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and skin inflammation.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes involved in oxidative stress and inflammation.

- Receptor Modulation: It may interact with specific receptors that regulate cellular signaling pathways related to inflammation and cell survival.

- Radical Scavenging: The presence of methoxy and hydroxyl groups enhances its ability to neutralize free radicals.

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Benzophenone-3 | Moderate | High | Moderate |

| Benzophenone-4 | Low | Moderate | Low |

This table illustrates how this compound compares with other benzophenones regarding biological activities. Its superior antioxidant and anti-inflammatory properties make it particularly noteworthy.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)15(16)12-6-8-14(17-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMWWGQISMHXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499495 | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53039-63-7 | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53039-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the benzene rings in 4-methoxy-3'-methylbenzophenone?

A1: The two benzene rings in this compound are not located within the same plane. Instead, they adopt a non-planar conformation, with the planes of the rings intersecting at an angle of 459.8 (1)°. [] This non-planar conformation is a crucial structural feature of the molecule.

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?

A2: Yes, the crystal structure of this compound exhibits a significant short intermolecular π–π contact. [] This type of interaction occurs between the electron clouds of aromatic rings and contributes to the overall packing and stability of molecules within the crystal lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.